Solid-State Structural Differentiation: Crystallographic Data vs. Isomer 4-Aminotoluene-3-sulfonic Acid
Single-crystal X-ray diffraction analysis of the monohydrate form of 4-amino-2-methylbenzenesulfonic acid reveals a distinct crystal packing arrangement compared to the monohydrate of its isomer, 4-aminotoluene-3-sulfonic acid [1]. The unit cell parameters for the target compound's monohydrate are a = 8.514 Å, b = 8.817 Å, c = 6.028 Å, α = 96.66°, β = 93.35°, γ = 93.83°, with a cell volume of 447.45 ų at 296 K [1]. This structural difference directly impacts physical properties like solubility, hygroscopicity, and filtration behavior during industrial processing.
| Evidence Dimension | Crystal Structure (Monohydrate Unit Cell Parameters) |
|---|---|
| Target Compound Data | a=8.514 Å, b=8.817 Å, c=6.028 Å, α=96.66°, β=93.35°, γ=93.83°, Volume=447.45 ų |
| Comparator Or Baseline | 4-Aminotoluene-3-sulfonic acid monohydrate |
| Quantified Difference | Target compound exhibits a smaller unit cell volume (447.45 ų) compared to the isomer's larger cell, and a different space group, confirming non-identical crystal packing. |
| Conditions | Single-crystal X-ray diffraction at 296 K; MoKα radiation (λ=0.71069 Å); Space group P-1. |
Why This Matters
Unit cell volume differences translate to distinct bulk densities and processing characteristics, critical for reproducible manufacturing at scale.
- [1] Shubnell, A. J.; Squattrito, P. J. (1994). Monohydrates of two isomers of aminotoluenesulfonic acid. Acta Crystallographica Section C, 50(8), 1296-1299. View Source
